molecular formula C15H19N3O3S2 B2993944 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 923511-08-4

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No. B2993944
CAS RN: 923511-08-4
M. Wt: 353.46
InChI Key: RXZKATLEPCNHST-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of synthesized compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit potent inhibitory activities against various cancer cell lines . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives exhibited better inhibition potency against M. tuberculosis .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This activity is beneficial in many biological processes, as it helps to neutralize harmful free radicals in the body .

Analgesic Activity

Compounds containing a thiazole ring have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Anti-Inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis .

Antimicrobial Activity

Benzothiazole-based compounds have shown antimicrobial activity . This suggests potential use in the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections .

Antiviral Activity

Compounds containing a thiazole ring have been found to exhibit antiviral activity . This suggests potential use in the development of new antiviral drugs .

Antitumor or Cytotoxic Activity

Benzothiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This suggests potential use in the development of new cancer treatments .

properties

IUPAC Name

1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-3-13(19)17-7-9-18(10-8-17)15-16-14-11(22-15)5-4-6-12(14)23(2,20)21/h4-6H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKATLEPCNHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

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